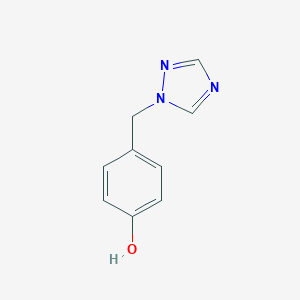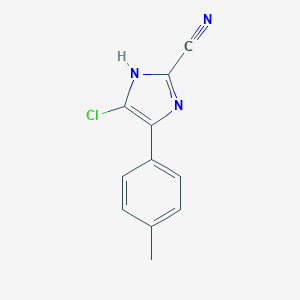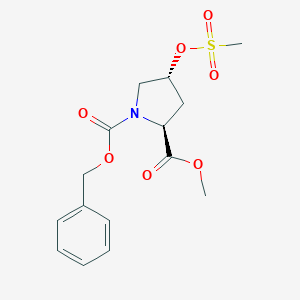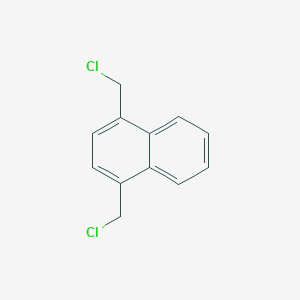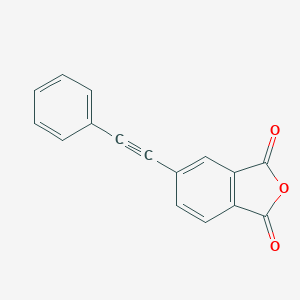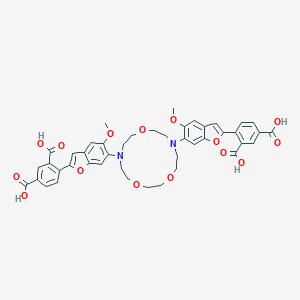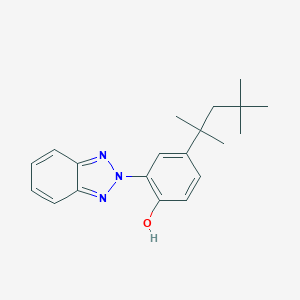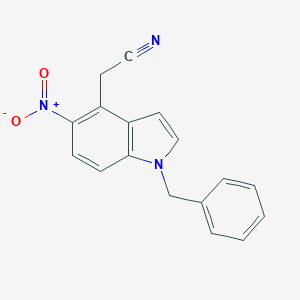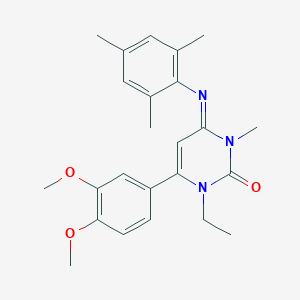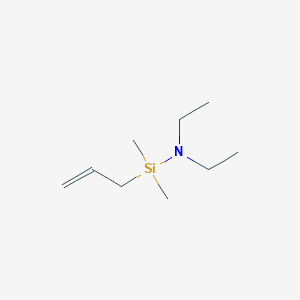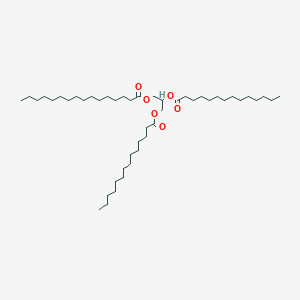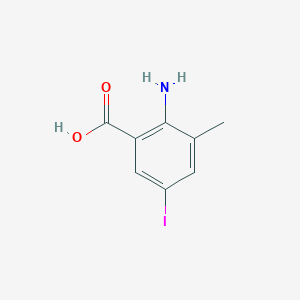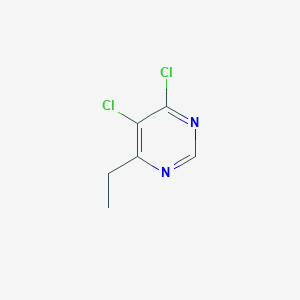
4,5-二氯-6-乙基嘧啶
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4,5-Dichloro-6-ethylpyrimidine, typically involves strategies such as cyclization and halogenation. For instance, Lei-ming (2012) discussed the synthesis of 4,6-Dichloro-2-methylpyrimidine, an analogous compound, via cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions to achieve high yields (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by single-crystal X-ray diffraction, providing insights into the conformation, hydrogen-bond interactions, and spatial arrangement of molecules. For example, Stolarczyk et al. (2018) detailed the crystal structure of novel 4-thiopyrimidine derivatives, revealing significant insights into the molecular structures through dihedral angles and hydrogen-bond network analysis (Marcin Stolarczyk et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, to introduce different functional groups or to form ring systems. The flexibility in their chemical reactivity makes them valuable intermediates in the synthesis of more complex molecules. For instance, the use of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine in solid-phase synthesis demonstrates the compound's utility in regiocontrolled synthesis of libraries of highly substituted purines (L. Hammarström et al., 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are essential for their application in synthesis and formulation. These properties are determined through methods such as melting point analysis, solubility testing, and crystalline structure examination using X-ray diffraction.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal in their application in chemical syntheses. For example, the reactivity of pyrimidine derivatives with guanidine, sodium ethoxide, and Vilsmeier–Haack–Arnold reagent in the synthesis of highly substituted compounds highlights the versatility of these compounds in organic synthesis (P. Jansa et al., 2014).
科学研究应用
Application Summary
4,5-Dichloro-6-ethylpyrimidine is a chemical compound that serves as a central building block for a wide range of pharmacological applications . It’s part of the diazine alkaloid scaffold, a widespread two-nitrogen containing compound found in nature . This compound is used in the synthesis of various drugs due to its high degree of structural diversity .
Methods of Application
The synthesis of 4,5-Dichloro-6-ethylpyrimidine involves various chemical reactions. For example, one synthesis method starts from 4,6-dichloro-5-methoxypyrimidine. The commercially available ammonium hydroxide (NH4OH) is used for performing the first amination in heated 2-propanol, 70°C for 48 h. This produces the 4-amino-5-methoxy-6-chloropyrimidine in a high yield of 94% .
Results or Outcomes
The synthesized 4,5-Dichloro-6-ethylpyrimidine is used in the preparation of various drugs. These drugs have been reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Chemical Synthesis
Application Summary
4,5-Dichloro-6-ethylpyrimidine is used as a building block in chemical synthesis . It’s a versatile intermediate that can be used to synthesize a wide range of chemical compounds .
Methods of Application
One method of synthesis involves the condensation of 2-chloro-3-oxopentanoic acid alkyl ester with formamidinium salts into 5-chloro-6-ethyl-4-hydroxypyrimidine . This compound can then be further reacted to produce 4,5-Dichloro-6-ethylpyrimidine .
Results or Outcomes
The synthesized 4,5-Dichloro-6-ethylpyrimidine can be used to produce a variety of other chemical compounds. The exact outcomes depend on the specific reactions and conditions used .
Chemical Production
Application Summary
4,5-Dichloro-6-ethylpyrimidine is used in the production of various chemical compounds . It’s a versatile intermediate that can be used to synthesize a wide range of chemical compounds .
Methods of Application
One method of synthesis involves the condensation of 2-chloro-3-oxopentanoic acid alkyl ester with formamidinium salts into 5-chloro-6-ethyl-4-hydroxypyrimidine . This compound can then be further reacted to produce 4,5-Dichloro-6-ethylpyrimidine .
Results or Outcomes
The synthesized 4,5-Dichloro-6-ethylpyrimidine can be used to produce a variety of other chemical compounds. The exact outcomes depend on the specific reactions and conditions used .
安全和危害
属性
IUPAC Name |
4,5-dichloro-6-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVZESOQOOPTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456537 | |
| Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-ethylpyrimidine | |
CAS RN |
115617-41-9 | |
| Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

